S-Allylmercapturic acid
Description
found in urine after consumption of onions & garlic; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945803 | |
| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23127-41-5 | |
| Record name | N-Acetyl-S-allylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Safety Operating Guide
Proper Disposal of S-Allylmercapturic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, S-Allylmercapturic acid and its containers must be disposed of as hazardous chemical waste through an approved waste disposal service. Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Assessment
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it presents the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)
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Causes skin irritation (Skin irritation, Category 2)
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Causes serious eye irritation (Eye irritation, Category 2A)
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May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical for disposal. This includes wearing protective gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Waste Classification and Segregation
This compound waste is classified as hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.
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Do not mix with strong oxidizing agents, strong bases, or metals.
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Store separately from incompatible wastes such as acids and bases.
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Labeling
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**Select
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
